molecular formula C22H27ClN4O4 B13133996 Fmoc-D-HoArg-OH.HCl

Fmoc-D-HoArg-OH.HCl

Cat. No.: B13133996
M. Wt: 446.9 g/mol
InChI Key: CIHMGZUUYMRKGJ-FSRHSHDFSA-N
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Description

Fmoc-D-HoArg-OH.HCl, also known as fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride, is a derivative of the amino acid homoarginine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, making it an essential tool in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride typically involves the protection of the amino group of D-homoarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-homoarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the successful attachment of the fluorenylmethyloxycarbonyl group.

Industrial Production Methods

Industrial production of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the desired peptide sequences with the fluorenylmethyloxycarbonyl group removed, allowing for further elongation of the peptide chain.

Scientific Research Applications

Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is unique due to its use of the D-isomer of homoarginine and the fluorenylmethyloxycarbonyl protecting group. This combination provides specific advantages in peptide synthesis, such as increased stability and ease of deprotection .

Properties

Molecular Formula

C22H27ClN4O4

Molecular Weight

446.9 g/mol

IUPAC Name

(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m1./s1

InChI Key

CIHMGZUUYMRKGJ-FSRHSHDFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl

Origin of Product

United States

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